
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol, also known as TMQ, is a heterocyclic organic compound that belongs to the quinoline family. TMQ is a yellow crystalline powder that is used in various scientific research applications due to its unique chemical properties.
作用机制
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol binds to metal ions through its quinoline moiety, forming a stable complex. The resulting complex can then be detected using fluorescence spectroscopy. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also chelate metal ions, preventing them from participating in chemical reactions. In terms of its antioxidant and anti-inflammatory properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to scavenge free radicals and inhibit the production of inflammatory cytokines.
Biochemical and Physiological Effects:
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have a variety of biochemical and physiological effects. In addition to its metal ion detection and chelation properties, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been shown to have antioxidant and anti-inflammatory effects. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has also been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro.
实验室实验的优点和局限性
One of the main advantages of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is its ability to selectively detect metal ions, making it a useful tool for studying metal ion biology. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is also relatively easy to synthesize and purify. However, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has some limitations, including its potential toxicity and the fact that it may interfere with other chemical reactions in biological systems.
未来方向
There are several potential future directions for research involving 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. One area of interest is the development of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol-based sensors for the detection of metal ions in biological samples. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may have potential as a therapeutic agent for diseases involving metal ion dysregulation, such as Alzheimer's disease. Finally, further investigation into the antioxidant and anti-inflammatory properties of 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol may lead to the development of new treatments for a variety of diseases.
合成方法
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can be synthesized using a multistep process that involves the reaction of 2,6-dimethylphenol with formaldehyde and pyrrolidine. The resulting intermediate is then reacted with quinoline in the presence of a catalyst to produce 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol. The purity of the final product can be improved by recrystallization.
科学研究应用
2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol is widely used in scientific research due to its unique chemical properties. It is commonly used as a fluorescent probe for the detection of metal ions such as copper, zinc, and iron. 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol can also be used as a chelating agent to remove metal ions from solutions. Additionally, 2,6,8-trimethyl-3-(1-pyrrolidinylmethyl)-4-quinolinol has been investigated for its potential use as an antioxidant and anti-inflammatory agent.
属性
IUPAC Name |
2,6,8-trimethyl-3-(pyrrolidin-1-ylmethyl)-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c1-11-8-12(2)16-14(9-11)17(20)15(13(3)18-16)10-19-6-4-5-7-19/h8-9H,4-7,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWMBWZLGSSKQEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C(=C(N2)C)CN3CCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,8-Trimethyl-3-(pyrrolidin-1-ylmethyl)quinolin-4-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(trifluoromethyl)phenyl]-2-thiophenesulfonamide](/img/structure/B5886886.png)
![methyl {3-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-1H-indol-1-yl}acetate](/img/structure/B5886897.png)

![N'-[(1-benzyl-3-phenyl-1H-pyrazol-4-yl)methylene]-2-furohydrazide](/img/structure/B5886905.png)
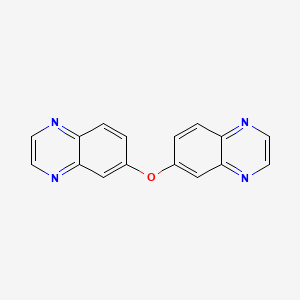
![5-[(4-tert-butylphenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5886921.png)
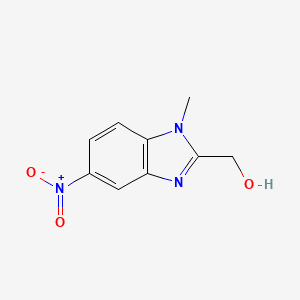
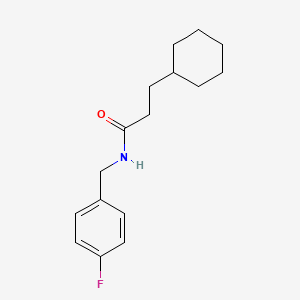

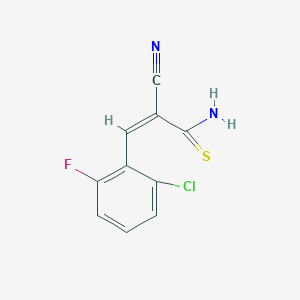
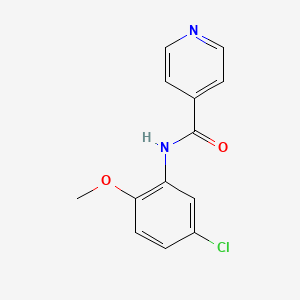
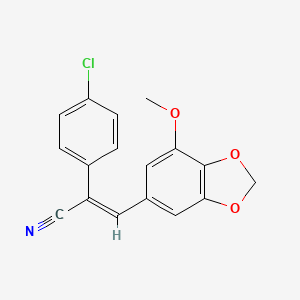
![4-bromo-3-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5886959.png)
![ethyl 6,7,8-trifluoro-1-[formyl(methyl)amino]-4-oxo-1,4-dihydro-3-quinolinecarboxylate](/img/structure/B5886969.png)